Carboxamide vs. Methyl Ester: Predicted Physicochemical Differentiation Relevant to Permeability and Metabolic Stability
The target compound (piperidine-4-carboxamide) is predicted to have different physicochemical properties compared to its closest commercially available analog, methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate (CAS 4160-00-3). Key computed differences include an additional hydrogen bond donor (HBD = 2 vs. 0 for the methyl ester), reduced lipophilicity, and a higher topological polar surface area (tPSA), which collectively influence membrane permeability, plasma protein binding, and metabolic susceptibility [1]. These computed properties provide a rational basis for selecting the carboxamide over the ester when reduced passive permeability or altered hydrogen-bonding capacity is desired in the context of central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Computed hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (carboxamide NH2 group) |
| Comparator Or Baseline | Methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate: HBD = 0 (ester lacks NH donors) |
| Quantified Difference | ΔHBD = +2 |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); values derived from 2D chemical structure |
Why This Matters
Hydrogen bond donor count is a critical determinant of passive membrane permeability and CNS penetration; the carboxamide's additional HBD may reduce non-specific tissue distribution compared to the ester analog.
- [1] PubChem. Compound Summary for CID 5058318: 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide; and Compound Summary for methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate (CID 2773093). Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
